

An In-depth Technical Guide to the Chemical Classification of Piperlotine D

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Compound of Interest

Compound Name: Piperlotine D

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Abstract

Piperlotine D, a naturally occurring amide alkaloid, has garnered interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the chemical classification, physicochemical properties, and known biological functions of **Piperlotine D**. Detailed experimental protocols for its isolation, spectroscopic data for its characterization, and an exploration of its mechanism of action are presented to facilitate further research and development efforts.

Chemical Classification and Structure

Piperlotine D is classified as an amide alkaloid. Its chemical structure consists of a pyrrolidine ring linked via an amide bond to a 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl moiety. The systematic IUPAC name for **Piperlotine D** is (Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.

The key structural features of **Piperlotine D** are:

- A Pyrrolidine Ring: A five-membered saturated heterocyclic amine.
- An Amide Linkage: Connecting the pyrrolidine ring to the propenone backbone.

- A Trisubstituted Phenyl Group: A benzene ring with three methoxy groups at positions 3, 4, and 5.
- A Z-configured Double Bond: In the propenoyl linker, indicating a specific stereochemistry.

These structural characteristics place **Piperlotine D** in the broader class of phenylpropanoid-amides, which are known for their diverse biological activities.

Physicochemical and Spectroscopic Data

The molecular formula of **Piperlotine D** is $C_{16}H_{21}NO_4$, and its molecular weight is 291.34 g/mol. The following tables summarize the key physicochemical and spectroscopic data reported for **Piperlotine D**, primarily from its isolation and characterization from Piper lolot[1].

Table 1: Physicochemical Properties of Piperlotine D

Property	Value
Molecular Formula	$C_{16}H_{21}NO_4$
Molecular Weight	291.34 g/mol
Appearance	Amorphous solid
IUPAC Name	(Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
CAS Number	958296-13-4

Table 2: 1H NMR Spectroscopic Data for Piperlotine D (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
6.78	s	H-2', H-6'	
6.51	d	12.8	H-3
5.89	d	12.8	H-2
3.87	s	3', 4', 5'-OCH ₃	
3.61	t	6.8	H-2'', H-5''
1.95	quint	6.8	H-3'', H-4''

Table 3: ¹³C NMR Spectroscopic Data for Piperlotine D (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
165.7	C-1
153.4	C-3', C-5'
141.9	C-3
139.0	C-4'
131.0	C-1'
118.9	C-2
105.8	C-2', C-6'
61.0	4'-OCH ₃
56.2	3', 5'-OCH ₃
46.5	C-2'', C-5''
26.3	C-3'', C-4''

Table 4: Mass Spectrometry Data for Piperlotine D

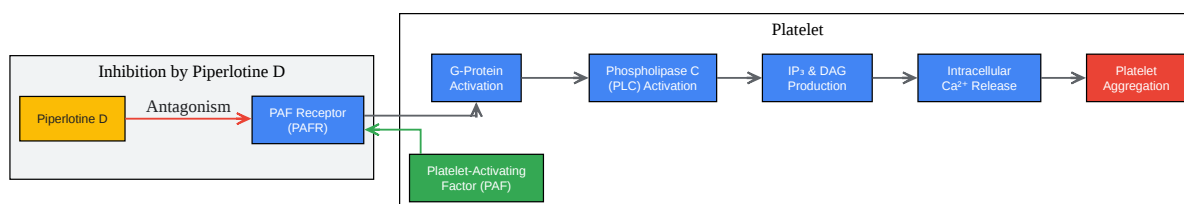
Technique	Ionization Mode	Observed m/z	Assignment
ESI-MS	Positive	292.1543	[M+H] ⁺

Biological Activity and Mechanism of Action

The primary reported biological activity of **Piperlotine D** is its potent antiplatelet aggregation effect[1]. It has been shown to inhibit platelet aggregation induced by both arachidonic acid (AA) and platelet-activating factor (PAF)[1].

While the precise mechanism of action has not been fully elucidated, its inhibitory effect on PAF-induced aggregation suggests that **Piperlotine D** may act as a platelet-activating factor receptor (PAFR) antagonist. PAFR is a G-protein coupled receptor that, upon activation by PAF, initiates a signaling cascade leading to platelet activation and aggregation.

The proposed mechanism of action is visualized in the signaling pathway diagram below.



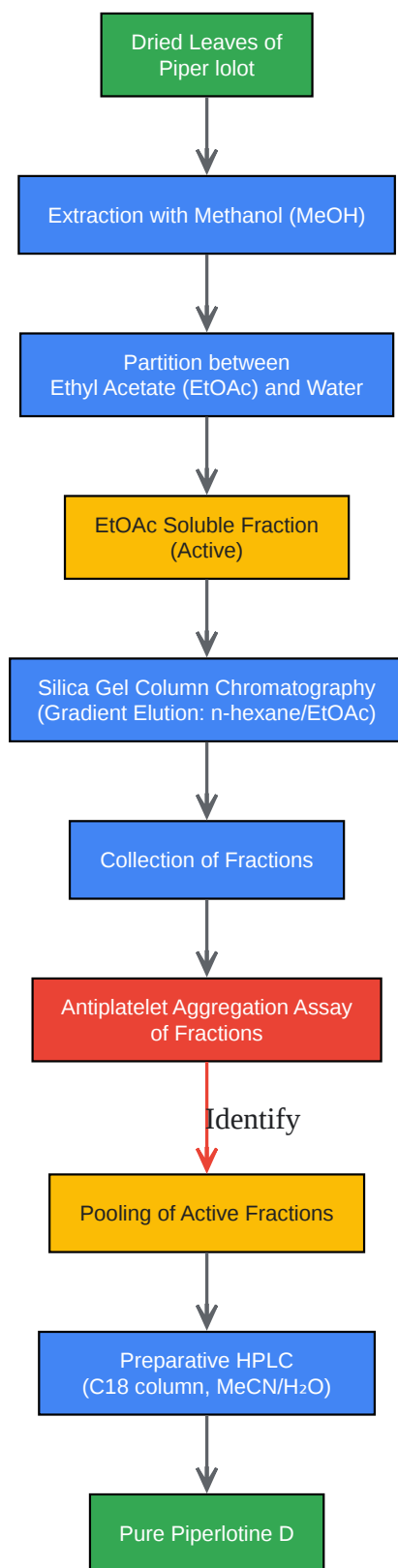
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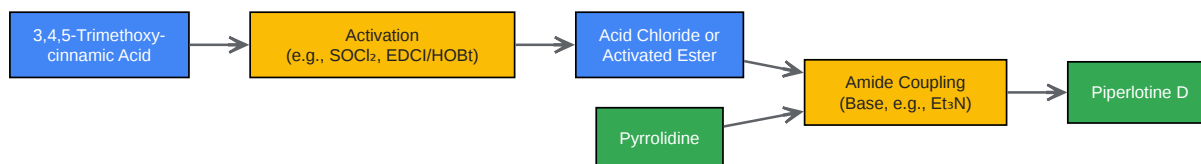
Proposed mechanism of **Piperlotine D** as a PAFR antagonist.

Experimental Protocols

Isolation of Piperlotine D from Piper lolot

The following protocol is a summary of the activity-guided isolation procedure described by Li et al. (2007)[[1](#)].





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References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
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